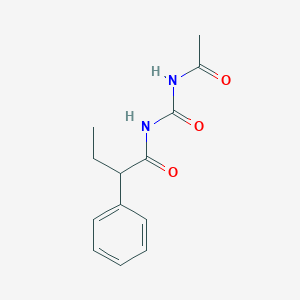
Acetylpheneturide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylpheneturide is a chemical compound that belongs to the class of anticonvulsant drugs. It is a derivative of pheneturide and is used in the treatment of epilepsy. Acetylpheneturide has been in use since the 1950s and has been found to be effective in controlling seizures.
Aplicaciones Científicas De Investigación
Biological Effects and Applications
Recent studies have focused on synthesizing new chemical compounds and examining their biological applications, including those similar to Acetylpheneturide. For instance, research on N-acetyl phosphoramidate compounds has delved into their kinetic inhibition parameters and anti-bacterial activity, indicating a potential for diverse biological and therapeutic uses (Gholivand et al., 2021).
Acetylcholinesterase Inhibitors and Immune System
Acetylcholinesterase inhibitors, which could be structurally related to Acetylpheneturide, have been shown to affect the immune system. These inhibitors are widely used for treating Alzheimer’s disease and myasthenia gravis, suggesting a role in modulating the immune response (Pohanka, 2014).
Lysine Acetylation and Cellular Functions
In the context of cellular biology, lysine acetylation is a critical post-translational modification influencing the activity of proteins. Acetylpheneturide, as an acetyl compound, may have relevance in this area. Acetylation affects proteins in various biological functions, showing the broad regulatory scope comparable to other major posttranslational modifications (Choudhary et al., 2009).
Neurodegenerative Diseases
N-acetylcysteine, an acetylated cysteine compound, has shown potential in neurodegenerative diseases, which might be relevant for Acetylpheneturide. It exhibits antioxidant and anti-inflammatory activities and may be helpful in therapies against Parkinson’s, Alzheimer’s, and neuropathic pain (Tardiolo et al., 2018).
Propiedades
Número CAS |
13402-08-9 |
|---|---|
Nombre del producto |
Acetylpheneturide |
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
N-(acetylcarbamoyl)-2-phenylbutanamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18) |
Clave InChI |
GBPZSCQLDXUGNO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
melting_point |
100.5 °C |
Otros números CAS |
13402-08-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



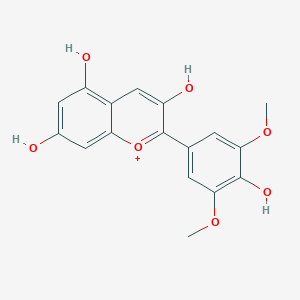
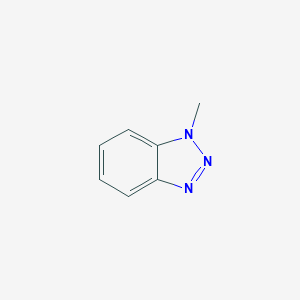
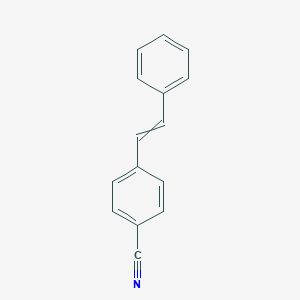
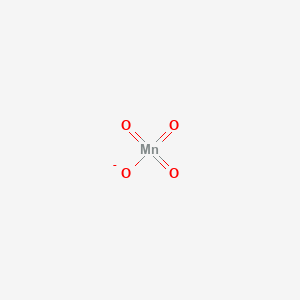
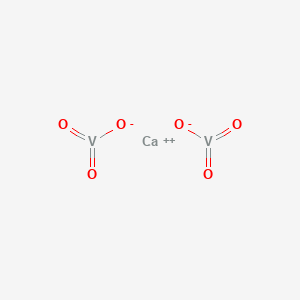
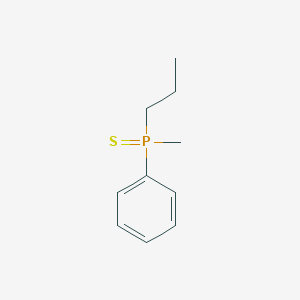
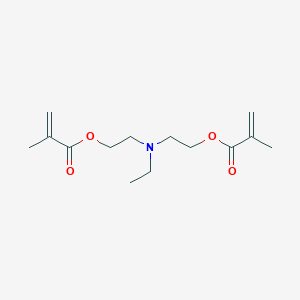
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
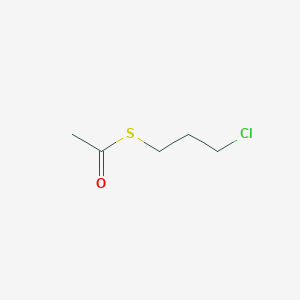
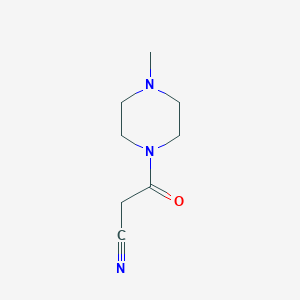
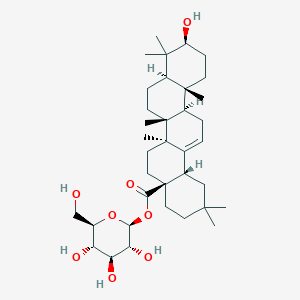
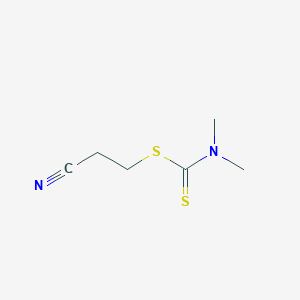
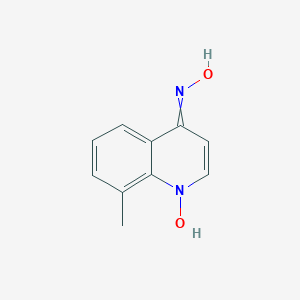
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)